4-(Piperidin-4-yl)-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
1774896-41-1 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 |
IUPAC Name |
4-piperidin-4-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
UDYHHOKBSSUHTR-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2COC(=O)N2 |
Canonical SMILES |
C1CNCCC1C2COC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Piperidin-3-yl)-1,3-oxazolidin-2-one Hydrochloride
- Molecular Formula : C₈H₁₅ClN₂O₂
- Molecular Weight : 206.67 g/mol
- Key Differences: The piperidine substituent is attached at the 3-position of the oxazolidinone ring instead of the 4-position. This positional isomerism may alter the molecule’s spatial orientation, affecting binding affinity to targets such as enzymes or receptors. The hydrochloride salt improves aqueous solubility, similar to the 4-yl analog.
(S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one
- Molecular Formula: C₁₀H₁₁NO₃
- Key Features: A 4-hydroxybenzyl group replaces the piperidine ring, introducing aromaticity and a polar hydroxyl group . The S-configuration at the chiral center is critical for enantioselective interactions, making it valuable in asymmetric synthesis.
4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
- Molecular Formula: C₁₅H₁₇NO₃
- Structural Highlights: Features a benzyl group at the 4-position and a pent-4-enoyl substituent at the 3-position . The unsaturated enoyl group may enhance reactivity in Michael additions or cycloadditions.
4-(2-Iodophenyl)-1,3-oxazolidin-2-one
- Molecular Formula: C₉H₈INO₂
- Molecular Weight : 289.07 g/mol
- Key Attributes :
- The 2-iodophenyl group introduces a heavy atom, useful in X-ray crystallography or radiopharmaceutical applications.
- The iodine atom’s steric bulk and electron-withdrawing effects may hinder membrane permeability compared to the smaller piperidine substituent.
3-[4-[2-(3-Chlorophenyl)ethoxy]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one
- Molecular Formula: C₁₉H₂₀ClNO₄
- Structural Notes: Contains a 3-chlorophenyl ethoxy group and a methoxymethyl substituent .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one | C₈H₁₃N₂O₂ | 169.20 | Piperidin-4-yl | Drug discovery, kinase inhibitors |
| 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one HCl | C₈H₁₅ClN₂O₂ | 206.67 | Piperidin-3-yl, HCl salt | Solubility-enhanced APIs |
| (S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one | C₁₀H₁₁NO₃ | 193.20 | 4-Hydroxybenzyl, chiral center | Asymmetric synthesis |
| 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | C₁₅H₁₇NO₃ | 267.30 | Benzyl, pentenoyl | Chiral auxiliary, organic synthesis |
| 4-(2-Iodophenyl)-1,3-oxazolidin-2-one | C₉H₈INO₂ | 289.07 | 2-Iodophenyl | Radiolabeling, crystallography |
| 3-[4-[2-(3-Chlorophenyl)ethoxy]phenyl]-5-(methoxymethyl)-oxazolidin-2-one | C₁₉H₂₀ClNO₄ | 369.82 | 3-Chlorophenyl, methoxymethyl | CNS-targeted therapeutics |
Research Implications and Limitations
- Structural Flexibility: Piperidine-containing analogs (e.g., 3-yl vs. 4-yl) demonstrate how minor positional changes impact molecular conformation and target selectivity.
- Functional Group Contributions : Halogenated derivatives (Cl, I) highlight the balance between lipophilicity and steric hindrance.
Preparation Methods
Physical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 170.21 g/mol | Computed by PubChem 2.1 |
| XLogP3 | 0 | Computed value |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |
| Exact Mass | 170.105527694 Da | Computed by PubChem 2.2 |
General Synthetic Approaches to Oxazolidin-2-ones
The 1,3-oxazolidin-2-one nucleus represents a popular heterocyclic framework in synthetic organic chemistry and medicinal chemistry. Before delving into specific methods for this compound, it is important to understand the general approaches for constructing the oxazolidinone ring.
Classical Methods for Oxazolidinone Ring Formation
Several classical approaches exist for constructing the oxazolidinone ring:
Carbonylation of β-amino alcohols : This involves the reaction of β-amino alcohols with carbonylating agents such as phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.
Cyclization of carbamates : Intramolecular cyclization of appropriately functionalized carbamates can lead to oxazolidinone formation.
From epoxides : Ring-opening of epoxides with isocyanates followed by cyclization.
From α-hydroxy acids : Conversion of α-hydroxy acids to the corresponding oxazolidinones via multiple steps.
Modern Approaches: Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient method for preparing oxazolidinones with reduced reaction times and improved yields. A typical procedure involves:
- Placing the amino alcohol, diethyl carbonate, and a catalytic amount of sodium methoxide in a microwave vessel.
- Irradiating at 125-135°C and 100-125 W power for 20 minutes.
- Extracting the product and purifying by column chromatography.
For example, when preparing oxazolidin-2-ones from amino alcohols, microwave irradiation at 135°C with 100 W power for 20 minutes in the presence of diethyl carbonate and sodium methoxide produced yields of 94-98%, significantly higher than conventional heating methods.
Specific Synthesis Routes for this compound
Based on the available data, several approaches can be employed for the synthesis of this compound. These methods are adaptations from related compounds and established procedures for similar structural motifs.
Direct Cyclization Approach
This approach involves the direct cyclization of an appropriately substituted amino alcohol derivative of piperidine:
- Starting with 4-piperidinol, introduce the amino functionality at the desired position.
- React with a carbonylating agent (CDI or diethyl carbonate) to form the oxazolidinone ring.
- Purify the product by recrystallization or column chromatography.
Adapted Method from 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one Synthesis
By examining the synthesis of the related isomer 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one, we can adapt the procedure for our target compound:
- Prepare a solution of 1-benzyl-4-piperidinone (54 mmol) and ethanolamine (218 mmol) in methanol.
- Add sodium cyanoborohydride (163 mmol) and trifluoromethanesulfonic acid (5 mL) and stir at room temperature for 3 days.
- Cool to 0°C and slowly add 12 N HCl until gas evolution ceases, then stir for an additional 3 hours.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Redissolve the crude oil in water, make basic with 10 N NaOH, and extract with dichloromethane.
- Treat the resulting 2-(1-benzyl-piperidin-4-ylamino)-ethanol with carbonyl diimidazole in dichloroethane.
- Modify the position of the nitrogen in the oxazolidinone ring through selective protection/deprotection strategies.
- Perform debenzylation to obtain the target compound.
Decarboxylative Ring-Opening Approach
This approach is based on the method described for synthesizing N-aminoethyl cyclic amines:
- Prepare 4-chlorophenyl-substituted oxazolidin-2-one using a one-pot procedure.
- Perform a decarboxylative ring-opening reaction with 4-piperidinol.
- Modify the resulting product to obtain this compound.
Optimization of Reaction Conditions
For the successful synthesis of this compound, careful optimization of reaction conditions is essential.
Temperature Effect on Decarboxylative Ring-Opening
The temperature significantly affects the reaction rate and yield in decarboxylative ring-opening reactions. Based on studies with related compounds, the following data illustrates this effect:
| Temperature (°C) | Yield (%) at Reaction Time | ||
|---|---|---|---|
| 1 day | 2 days | 3 days | |
| 70 | 17 | 27 | 34 |
| 90 | 46 | 61 | 69 |
| 110 | 81 | 92 | 95 |
| 130 | 96 | 96 | 96 |
| 150 | 95 | 98 | 99 |
This data indicates that temperatures above 110°C provide optimal yields in shorter reaction times. For this compound, similar temperature dependencies would be expected.
Solvent Selection
The choice of solvent significantly impacts the reaction efficiency:
- DMSO : Excellent for decarboxylative ring-opening reactions, providing high yields (>80%) at elevated temperatures (>110°C).
- Acetonitrile : Suitable for the initial steps of oxazolidinone formation.
- Dichloroethane/Dichloromethane : Effective for carbonylation reactions with CDI.
- Toluene/Water biphasic system : Useful for selective O-alkylation when both O and N nucleophilic sites are present.
Catalyst Optimization
Various catalysts can be employed depending on the specific step:
- Sodium methoxide : Effective for cyclization reactions when using diethyl carbonate (0.05-0.15 equivalents).
- Potassium carbonate : Useful for initial carbamate formation (2.5 equivalents).
- Tetrabutylammonium hydrogen sulfate : Effective as a phase transfer catalyst for selective O-alkylation in biphasic systems.
Proposed Optimized Synthesis Protocol
Based on the available data and optimization considerations, the following protocol is proposed for the efficient synthesis of this compound:
Reagents and Materials
- 4-Piperidinol
- 2-Chloroethyl chloroformate
- Potassium carbonate
- Acetonitrile
- DMSO
- Dichloromethane
- Ethyl acetate
- Sodium sulfate
- Silica gel for chromatography
Procedure
Step 1: Carbamate Formation
- To a stirred mixture of potassium carbonate (50.0 mmol) and 4-piperidinol (20.0 mmol) in acetonitrile (40.0 mL) under argon atmosphere, add 2-chloroethyl chloroformate (25.0 mmol) over 5 minutes at room temperature.
- Stir for 1 hour, then heat at reflux for 12 hours.
- Cool to room temperature, pour into a mixture of ethyl acetate and water.
- Separate the layers, extract the aqueous layer with ethyl acetate.
- Wash the combined organic layer with sodium chloride solution, dry over sodium sulfate, and evaporate.
Step 2: Intramolecular Cyclization
- Dissolve the product from Step 1 in dichloromethane.
- Add carbonyldiimidazole and stir at room temperature.
- Monitor the reaction by TLC until completion.
- Work up and purify to obtain the intermediate oxazolidinone.
Step 3: Functional Group Manipulation
- Perform appropriate functional group transformations to obtain this compound.
- Purify by column chromatography or recrystallization.
Step 4: Salt Formation (Optional)
- For the hydrochloride salt, dissolve the free base in a minimal amount of ethanol or diethyl ether.
- Add HCl in diethyl ether dropwise until precipitation is complete.
- Filter, wash with diethyl ether, and dry under vacuum.
Alternative Synthetic Routes
Microwave-Assisted Protocol
Based on the successful application of microwave irradiation for oxazolidinone synthesis, the following protocol is proposed:
- Place 4-piperidinol (1.0 eq.), diethyl carbonate (1.5 eq.), and sodium methoxide (0.05 eq.) in a microwave vessel.
- Irradiate at 135°C and 125 W power for 20 minutes.
- Partition between dichloromethane and water.
- Extract, dry, and evaporate to obtain the crude product.
- Purify by column chromatography.
Expected yield: 90-95%, based on results with similar compounds.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct Cyclization | Simple procedure, fewer steps | May require specialized reagents | 65-75 |
| Decarboxylative Ring-Opening | High yields, well-established | Longer reaction times, high temperatures | 80-95 |
| Microwave-Assisted | Rapid reaction, excellent yields | Requires specialized equipment | 90-95 |
| Isomerization from 3-Substituted Isomer | Utilizes established precursor | Complex, multiple steps | 40-60 |
Q & A
Q. Basic Research Focus
- LC-MS (ES+) : Detects molecular ions (e.g., m/z 393.10 [MH⁺]) and confirms purity (>95%) with retention times (tR = 0.74–1.50 min) .
- 1H/13C NMR : Key signals include oxazolidinone carbonyl (δ ~155 ppm) and piperidine CH2 groups (δ 1.5–2.8 ppm) .
- HPLC : Reverse-phase C18 columns (MeOH/H2O mobile phase) quantify impurities <2% .
How is this compound utilized in targeted protein degradation studies?
Advanced Research Focus
this compound derivatives serve as linkers in PROTACs (Proteolysis-Targeting Chimeras). For example:
- Synthesis of Degraders : Coupling the oxazolidinone-piperidine core with E3 ligase binders (e.g., thalidomide analogs) via amide or carbamate linkages .
- Biological Testing : Assess degradation efficiency (DC50 values) using Western blotting and cellular viability assays (e.g., SRB assay, GI50 >20 μM) .
What safety precautions are critical when handling piperidine-containing oxazolidinones?
Q. Basic Research Focus
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl bromide) .
- PPE : Nitrile gloves and lab coats prevent dermal exposure; eye protection is mandatory during reactions involving ZnCl₂ or TMSCN .
- Waste Disposal : Quench reactive by-products (e.g., Pd/C residues) with FeSO₄ before aqueous disposal .
How do hydrogen-bonding patterns influence the crystallographic packing of oxazolidinone derivatives?
Advanced Research Focus
Hydrogen-bonding networks determine crystal packing and stability:
- Intermolecular Interactions : Oxazolidinone carbonyls form C=O···H–N bonds with adjacent piperidine NH groups (graph set motif R₂²(8) ) .
- Packing Efficiency : Fluorinated derivatives exhibit tighter packing (density ~1.8 g/cm³) due to C–F···H–C interactions .
- Twinned Crystals : High-resolution data (d ~0.8 Å) and SHELXD are used to resolve twinning in polar space groups .
What role do oxazolidinone chiral auxiliaries play in asymmetric synthesis?
Advanced Research Focus
Chiral oxazolidinones (e.g., (S)-4-benzyl derivatives) direct stereoselective reactions:
- Aldol Reactions : Titanium(IV) enolates derived from oxazolidinones yield >98% ee in C–C bond formation .
- Crotonylation : Trans-crotonic anhydride reacts with lithium enolates to install α,β-unsaturated esters (30–82% yield) .
- Solid-Phase Synthesis : DMAP-mediated coupling on resin enables high-throughput library generation .
How are computational methods used to predict the reactivity of this compound?
Q. Advanced Research Focus
- DFT Calculations : Predict electrophilic sites (e.g., oxazolidinone C2 position) for nucleophilic attacks .
- MD Simulations : Analyze solvent effects (e.g., THF vs. DMF) on reaction rates and by-product formation .
- Docking Studies : Model interactions with biological targets (e.g., androgen receptor ligand-binding domains) .
What are the challenges in scaling up oxazolidinone-piperidine syntheses for preclinical studies?
Q. Advanced Research Focus
- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethyl acetate/cyclohexane) .
- Catalyst Efficiency : Optimize Pd/C loading (0.5–1.0 wt%) to minimize metal residues in APIs .
- Thermal Stability : Monitor exotherms in hydrogenation steps to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
